molecular formula C24H21BrN2OS B2377115 N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-45-2

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2377115
CAS RN: 532969-45-2
M. Wt: 465.41
InChI Key: GBSNJEXPETXJCY-UHFFFAOYSA-N
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Description

“N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a chemical compound with the molecular formula C24H21BrN2OS . It is also known as BMS-986165. This compound is a novel small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) signal transduction pathway.


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is complex, with a bromophenyl group attached to an indole ring via a sulfanyl linkage . The indole ring is further connected to a benzamide group through an ethyl linkage .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted benzamides, which include similar compounds to N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, have been studied for their cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays and show potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Structural Analysis and Molecular Interactions

The structural characteristics and molecular interactions of compounds with similar chemical structures have been analyzed. Studies include the investigation of molecular conformations and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Choi et al., 2007).

Antimicrobial and Antifungal Activities

Benzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies help in identifying potential applications of these compounds in treating microbial infections (Kumar et al., 2012).

Anticancer Potential

Some derivatives of benzamides have been found to exhibit significant anticancer activities against various cancer cell lines. This suggests the potential of these compounds, including those structurally similar to N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, in the development of anticancer therapies (Ravinaik et al., 2021).

Enzyme Inhibition for Therapeutic Applications

These compounds have been studied for their ability to inhibit specific enzymes, such as alkaline phosphatase, which is significant for various therapeutic applications, including the treatment of bone and teeth calcification disorders (Abbasi et al., 2019).

Neuroleptic Activity

Benzamide compounds have been designed and synthesized as potential neuroleptics. Their inhibitory effects on stereotyped behavior in animal models indicate potential applications in the treatment of psychosis (Iwanami et al., 1981).

properties

IUPAC Name

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSNJEXPETXJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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